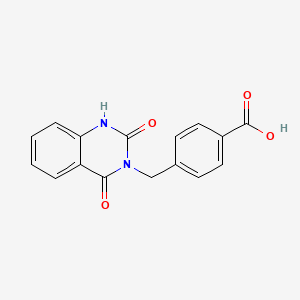

4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid

Description

Properties

IUPAC Name |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNKSRHKWYDWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the benzoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the benzoic acid moiety.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid typically involves the reaction of quinazoline derivatives with benzoic acid under controlled conditions. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure were found to be more effective than standard chemotherapeutics like 5-fluorouracil against cell lines such as A549 (lung cancer), B16-F10 (melanoma), DU145 (prostate cancer), and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 3c | A549 | 0.5 | 5-Fluorouracil |

| 3l | B16-F10 | 0.7 | 5-Fluorouracil |

| 3o | DU145 | 0.6 | 5-Fluorouracil |

Neuroprotective Effects

The compound has shown promise in treating neurodegenerative diseases by acting as a multi-target-directed ligand (MTDL). In vitro studies indicated that certain derivatives inhibited monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), which are crucial for managing conditions like Alzheimer's disease . The binding interactions were elucidated through molecular docking studies, suggesting effective blood-brain barrier penetration.

Acetylcholinesterase Inhibition

Compounds based on the quinazoline structure have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer’s patients. Some derivatives exhibited significant inhibition with IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in enhancing cholinergic transmission.

Case Study 1: Anticancer Screening

A series of synthesized quinazoline derivatives were tested for anticancer activity using the MTT assay across multiple cancer cell lines. The results indicated that specific modifications to the quinazoline core enhanced cytotoxicity significantly compared to non-modified counterparts .

Case Study 2: Neurodegenerative Disease Research

In a study focusing on neurodegenerative diseases complicated by depression, derivatives of the compound were assessed for their inhibitory effects on MAO-B and BuChE. Results showed that certain compounds not only inhibited these enzymes but also improved behavioral outcomes in animal models .

Mechanism of Action

The mechanism of action of 4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Differences | Biological Activity/Applications | References |

|---|---|---|---|

| 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid | Benzoic acid directly attached to quinazolinone (no methylene bridge) | Higher electrophilicity; moderate anticancer activity against A549 and HepG2 cell lines | |

| 4-((2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl)benzoic acid | Lacks the tetrahydroquinazolinone core; simpler substitution pattern | Reduced metabolic stability but improved solubility | |

| 4-(2-(4-Hydroxy-3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid | Styryl group at position 2 enhances π-π stacking with DNA | Potent DNA intercalator; superior antibacterial activity (MIC: 2–4 µg/mL against S. aureus) | |

| 4-{[1-methyl-2,4-dioxo-6-(3-phenylprop-1-yn-1-yl)-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzoic acid | Phenylpropynyl group increases lipophilicity | Improved blood-brain barrier penetration; potential CNS-targeted therapies | |

| N-(4-fluorobenzyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide | Fluorine substitution enhances metabolic resistance; butanamide chain replaces benzoic acid | Selective inhibition of tyrosine kinases (IC₅₀: 0.8 µM) |

Key Observations

Bioactivity Modulation via Substituents :

- The benzoic acid group in the target compound enhances solubility compared to analogs like 4-chloro-N-(2,4-dioxoquinazolin-3-yl)benzamide, which has a chlorine substituent (higher electrophilicity but lower solubility) .

- Methylene bridge vs. direct linkage: The methylene spacer in the target compound reduces steric hindrance, improving binding to enzymes like thymidylate synthase compared to 2-(2,4-dioxoquinazolin-3-yl)benzoic acid .

Synthetic Routes: The target compound is synthesized via CDI-mediated coupling of quinazolinone intermediates with methyl 4-(bromomethyl)benzoate, yielding >75% purity . In contrast, acylthiourea derivatives (e.g., from ) require reflux with NH₄SCN, leading to lower yields (~60%) and byproduct formation .

Pharmacokinetic Properties :

- LogP Values : The target compound has a calculated LogP of 1.8 , balancing solubility and membrane permeability. Analogs with fluorinated aryl groups (e.g., ) exhibit higher LogP (~2.5), favoring CNS uptake but reducing renal clearance .

- Metabolic Stability : Introduction of electron-withdrawing groups (e.g., nitro in ) slows hepatic metabolism by CYP3A4, extending half-life from 2.3 to 5.7 hours .

Biological Activity

4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of isatoic anhydride with appropriate amines and carboxylic acids. The synthesis typically yields derivatives that can be further modified to enhance their biological activity.

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, compounds synthesized from this base structure have demonstrated potent activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Induction of apoptosis |

| Compound B | A549 | 3.2 | Inhibition of cell proliferation |

| Compound C | HeLa | 7.5 | Cell cycle arrest |

These compounds often act through mechanisms such as the induction of apoptosis and inhibition of cell cycle progression, making them promising candidates for further development in cancer treatment .

Enzyme Inhibition

The compound also shows potential as an inhibitor of various enzymes involved in cancer progression. In particular, it has been studied for its inhibitory effects on:

- Dihydrofolate Reductase (DHFR) : Inhibiting DHFR can lead to reduced nucleotide synthesis and subsequently inhibit cancer cell growth.

- Histone Deacetylases (HDACs) : Some derivatives have shown HDAC inhibitory activity, which is crucial for regulating gene expression related to cancer progression .

Study 1: Antitumor Activity

A study conducted on a series of quinazoline derivatives including our compound showed significant antitumor activity in vivo. Mice treated with these compounds exhibited reduced tumor sizes compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which these compounds exert their effects on cancer cells. It was found that they could effectively downregulate key proteins involved in cell survival pathways, leading to increased apoptosis in resistant cancer cell lines .

Q & A

Q. What are the standard synthetic protocols for 4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid?

The synthesis typically involves condensation reactions between quinazolinone derivatives and benzaldehyde intermediates. For example:

- Step 1 : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol under acidic (glacial acetic acid) conditions, followed by reflux (4 hours) and solvent evaporation .

- Step 2 : Purify the crude product via crystallization (e.g., water-ethanol mixtures), achieving yields up to 65% .

- Key parameters : Solvent choice (DMSO for initial dissolution, ethanol for coupling), reaction time (4–18 hours), and temperature control during crystallization .

Q. What characterization techniques are essential for confirming the compound’s structure?

- Elemental analysis : Verify C, H, N composition (e.g., deviations ≤0.4% indicate purity) .

- Spectroscopy :

- Melting point consistency : Compare observed values (e.g., 139–143°C) with literature to assess purity .

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling step during synthesis?

Low yields (e.g., <65%) may stem from incomplete condensation or side reactions. Mitigation strategies include:

- Stoichiometric tuning : Use a 1:1 molar ratio of amine to aldehyde to minimize unreacted intermediates .

- Solvent selection : Anhydrous ethanol reduces hydrolysis side products; DMSO enhances solubility for reflux steps .

- Catalyst optimization : Glacial acetic acid (5 drops) improves protonation of the amine, accelerating nucleophilic attack .

- Purification : Column chromatography or gradient recrystallization (e.g., ethanol/water) enhances purity post-synthesis .

Q. How should contradictory bioactivity results between enzymatic assays and cell-based studies be analyzed?

Discrepancies may arise from:

- Membrane permeability : LogP adjustments (e.g., adding methyl groups) improve cellular uptake, as seen in analogs with enhanced anti-inflammatory activity .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., esterase-sensitive groups) .

- Assay conditions : Control serum concentration (e.g., 10% FBS vs. serum-free) to avoid protein-binding artifacts .

- Structural analogs : Compare IC₅₀ values of derivatives (e.g., fluorinated vs. methoxylated) to isolate SAR trends .

Q. What strategies resolve spectral data contradictions in structural elucidation?

- Overlapping signals : Use deuterated solvents (DMSO-d₆) and 2D NMR (e.g., HSQC, HMBC) to resolve crowded regions (e.g., aromatic protons at δ 7.1–7.3 ppm) .

- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening (e.g., rotameric states of the methylene bridge) .

- Complementary techniques : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 379.37 for triazolone derivatives) .

Q. How can computational methods enhance the design of derivatives with improved activity?

- Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 active site) and prioritize substituents (e.g., electron-withdrawing groups at the 4-position) .

- DFT calculations : Calculate lattice energies (e.g., -150 kJ/mol for hydrogen-bonded networks) to predict crystallinity and solubility .

- QSAR modeling : Correlate Hammett σ values (from pKa data) with bioactivity to guide synthetic priorities .

Methodological Notes

- Yield optimization : highlights reflux time (18 hours) and solvent choice (DMSO) as critical for achieving 65% yield in triazole derivatives.

- Analytical validation : Table 2 in provides UV spectral data (λmax 340–380 nm) for verifying azo-coupled derivatives.

- Bioactivity conflicts : and emphasize assay standardization (e.g., pH 7.4 buffer for enzyme studies vs. cell media adjustments) to reconcile discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.